3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

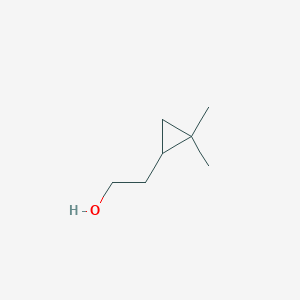

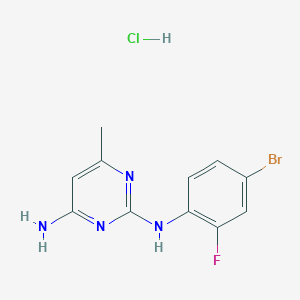

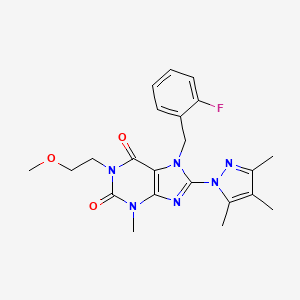

3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride is a chemical compound with the molecular weight of 291.26 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Molecular Structure Analysis

The IUPAC name of this compound is 3-ethyl-N-(piperidin-3-ylmethyl)aniline dihydrochloride . The InChI code is 1S/C14H22N2.2ClH/c1-2-12-5-3-7-14(9-12)16-11-13-6-4-8-15-10-13;;/h3,5,7,9,13,15-16H,2,4,6,8,10-11H2,1H3;2*1H .Chemical Reactions Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Acidic Ionic Liquids in Synthesis

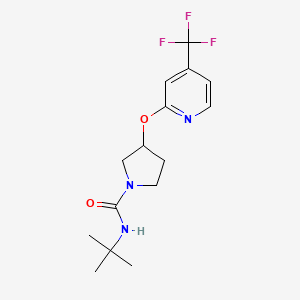

An efficient one-pot synthesis method for functionalized piperidine derivatives, closely related to the compound of interest, utilizes acidic ionic liquids. This method underscores the role of such compounds in synthesizing highly functionalized derivatives for potential application in material science and organic synthesis (Shaterian & Azizi, 2013).

Corrosion Inhibition

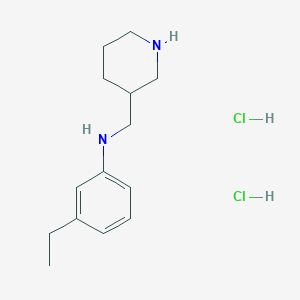

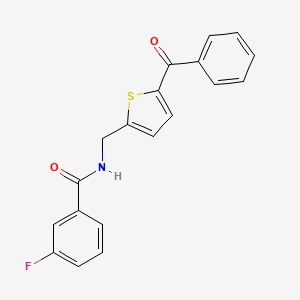

Compounds structurally similar to 3-Ethyl-N-(piperidin-3-ylmethyl)aniline have been investigated for their efficacy as corrosion inhibitors. The study on N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrates its potential in protecting mild steel in acidic environments, indicating a promising application in materials protection (Daoud et al., 2014).

Antimicrobial Activity

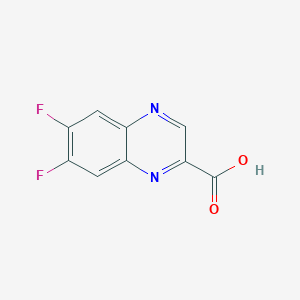

Research on N-3-alkylated 6-anilinouracils, which share a functional group similarity with the compound , highlights their role as selective inhibitors of bacterial DNA polymerase III in gram-positive bacteria. This finding suggests potential applications in developing new antimicrobial agents (Kuhl et al., 2005).

Catalysis and Chemical Transformations

A study on the catalytic reaction of aniline with dimethyl carbonate, catalyzed by acid-base bifunctional ionic liquids, including compounds with piperidine groups, demonstrates the utility of these materials in facilitating chemical transformations. This research points towards applications in green chemistry and efficient synthesis processes (Zhang et al., 2010).

Anticancer Activity

Polysubstituted tetrahydropyridines and piperidin-4-one-3-carboxylates, synthesized via a one-pot multicomponent method, have been evaluated for their anticancer activity. Some derivatives, particularly the piperidin-4-one-3-carboxylates, showed significant anticancer activity, highlighting the compound's potential role in medicinal chemistry for cancer treatment (Aeluri et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-2-12-5-3-7-14(9-12)16-11-13-6-4-8-15-10-13;;/h3,5,7,9,13,15-16H,2,4,6,8,10-11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOESYWBHTXEYDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NCC2CCCNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2756748.png)

![2-[6-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetic acid](/img/structure/B2756752.png)

![2,5-dichloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756754.png)

![N-(2-fluorophenyl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2756761.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2756765.png)

![2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]acetic acid](/img/structure/B2756768.png)